molecular formula C8H2I4S2 B15234916 3,3',5,5'-Tetraiodo-2,2'-bithiophene

3,3',5,5'-Tetraiodo-2,2'-bithiophene

Cat. No.: B15234916
M. Wt: 669.9 g/mol
InChI Key: ZWHQSMUPFKLYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5,5’-Tetraiodo-2,2’-bithiophene is an organoiodine compound that consists of two thiophene rings connected at the 2,2’-positions, with each ring substituted by iodine atoms at the 3,3’ and 5,5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetraiodo-2,2’-bithiophene typically involves the iodination of 2,2’-bithiophene. One common method is the direct iodination using iodine and an oxidizing agent such as silver sulfate in an acetic acid medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for 3,3’,5,5’-Tetraiodo-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetraiodo-2,2’-bithiophene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form larger conjugated systems.

    Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Coupling: Palladium catalysts are typically employed in coupling reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be applied.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated polymers, while substitution reactions can introduce various functional groups into the thiophene rings.

Scientific Research Applications

3,3’,5,5’-Tetraiodo-2,2’-bithiophene has several applications in scientific research:

    Organic Electronics: It is used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Materials Science:

    Biological Research: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3,3’,5,5’-Tetraiodo-2,2’-bithiophene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in semiconducting materials. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of stable charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
  • 3,3’,5,5’-Tetrachloro-2,2’-bithiophene
  • 3,3’,5,5’-Tetrafluoro-2,2’-bithiophene

Uniqueness

3,3’,5,5’-Tetraiodo-2,2’-bithiophene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct electronic properties, such as higher polarizability and different reactivity patterns, making it particularly useful in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C8H2I4S2

Molecular Weight

669.9 g/mol

IUPAC Name

2-(3,5-diiodothiophen-2-yl)-3,5-diiodothiophene

InChI

InChI=1S/C8H2I4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H

InChI Key

ZWHQSMUPFKLYAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)C2=C(C=C(S2)I)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.